![molecular formula C19H21N3O5S B5533424 N-(2-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5533424.png)
N-(2-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like N-(2-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide often involves multi-step reactions, starting from simpler molecules to gradually build up the desired molecular structure. A relevant synthesis approach involves the use of methanesulfonyl as a protective group for phenolic hydroxy groups in Friedel–Crafts reactions, enabling efficient synthesis routes for related compounds in high yield. For instance, the chloromethyl derivative can be converted to a formyl derivative using the Krohnke reaction, followed by cyclization with hydrazine to form novel compounds (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR, IR, and X-ray crystallography. For example, a closely related compound was characterized by 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction, which provided detailed information on its triclinic crystal system, molecular dimensions, and the spatial arrangement of its atoms (Xue-mei Li et al., 2006).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-3-27-17-11-7-6-10-16(17)22(28(2,25)26)13-19(24)21-12-18(23)20-14-8-4-5-9-15(14)21/h4-11H,3,12-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWJPRYIQZOGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide |
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